Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylcarbamoyl group and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(benzylcarbamoyl)-5-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The benzylcarbamoyl group can be oxidized to form a benzylcarboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Aqueous sodium hydroxide, reflux.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Major Products Formed
Reduction: Methyl 3-(benzylamino)-5-nitrobenzoate.
Substitution: 3-(benzylcarbamoyl)-5-nitrobenzoic acid.
Oxidation: Methyl 3-(benzylcarboxyl)-5-nitrobenzoate.
Scientific Research Applications
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylcarbamoyl group can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate can be compared with other similar compounds such as:
Methyl 3-(benzylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Methyl 3-(benzylcarbamoyl)-5-aminobenzoate:
Methyl 3-(benzylcarbamoyl)-5-chlorobenzoate: The nitro group is replaced with a chloro group, which affects the compound’s reactivity and biological interactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Biological Activity
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₃N₃O₅ and a molecular weight of approximately 253.24 g/mol. The structure includes a nitro group (-NO₂) and a benzyl carbamoyl group, contributing to its chemical reactivity and potential biological activities. The benzoate moiety enhances solubility and bioavailability, making it suitable for various applications in pharmaceuticals.
The mechanism of action primarily involves the interaction of the compound with specific biological targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzyl and carbamoyl groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways and cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. It has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), showing potential as an anti-TB agent .
- Anticancer Properties : Similar compounds have demonstrated anticancer effects by inducing apoptosis in cancer cells. The ability to target oncogenic proteins may position this compound as a candidate for further investigation in cancer therapy .
- Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for specific enzymes that are crucial in various metabolic pathways, which could be beneficial in designing drugs targeting metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-nitrobenzoate | C₈H₇NO₄ | Lacks the benzyl carbamoyl group; simpler structure. |
Methyl 4-nitrobenzoate | C₈H₇NO₄ | Different position of the nitro group; potential differences in activity. |
Methyl 3,5-dinitrobenzoate | C₉H₈N₂O₆ | Contains two nitro groups; higher reactivity but different applications. |
Methyl 2-methyl-3-nitrobenzoate | C₉H₉N₃O₄ | Substituted at a different position; varying properties and uses. |
The presence of the benzyl carbamoyl group in this compound may enhance its biological activity compared to simpler analogs, potentially leading to improved pharmacological profiles.
Case Studies and Research Findings
Recent research has focused on evaluating the compound's efficacy against various pathogens and cancer cell lines:
- A study indicated that compounds similar to this compound exhibited significant activity against Mtb with MIC values ranging from 0.5 to 8 µg/mL, highlighting its potential as an anti-TB drug candidate .
- In another investigation, derivatives of similar structures were shown to induce apoptosis in cancer cells effectively, suggesting that this compound could be explored further for anticancer applications .
Properties
Molecular Formula |
C16H14N2O5 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
methyl 3-(benzylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C16H14N2O5/c1-23-16(20)13-7-12(8-14(9-13)18(21)22)15(19)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
DBAQXNKDYYBMIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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